5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide is characterized by the presence of a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole, a key component of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been found to exhibit antimicrobial properties . For instance, N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives have shown preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazole derivatives have also been found to have antifungal properties . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new antifungal drugs.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new antitumor or cytotoxic drugs.
Neuroprotective Drugs
Thiazole derivatives have been found to act as neuroprotective drugs . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new neuroprotective drugs.
Photosynthesis-Inhibiting Activity
Substituted N-Benzylpyrazine-2-carboxamides have been found to exhibit photosynthesis-inhibiting activity . This suggests that “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” could potentially be used in the development of new photosynthesis-inhibiting drugs.
Future Directions
The future directions of research on 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields. Given the biological activities observed in related thiazole derivatives , it could be of interest to investigate these aspects in the context of 5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide as well.
Mechanism of Action
Target of Action
The compound “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” contains a thiazole ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” would depend on its specific targets. Thiazole derivatives can interact with various enzymes and receptors in the body, leading to changes in cellular processes .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide”. Thiazole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide” would depend on its chemical structure. Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
properties
IUPAC Name |
5-methyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-8-19-14(10-18-11)15(21)20-9-12-2-4-13(5-3-12)22-16-17-6-7-23-16/h2-8,10H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKKOYCLRFKRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(4-(thiazol-2-yloxy)benzyl)pyrazine-2-carboxamide |
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